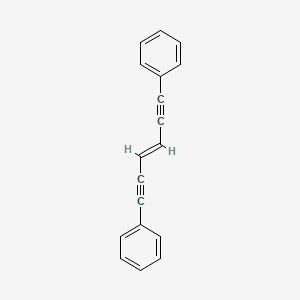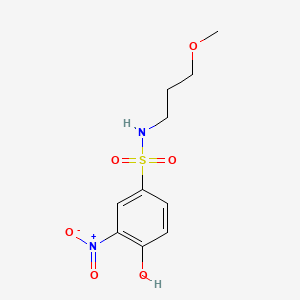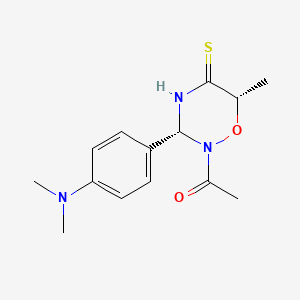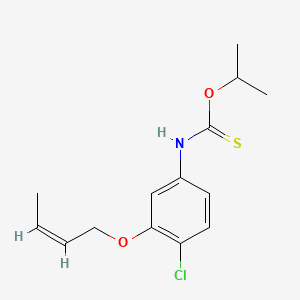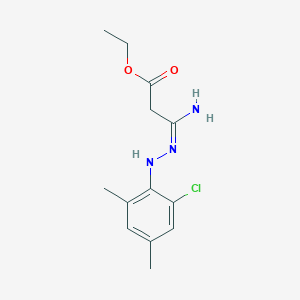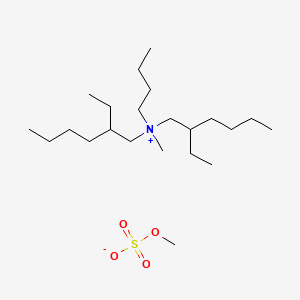
Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group attached to a naphthalene ring substituted with ethylamino sulfonyl and hydroxy groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of ethylamino sulfonyl groups through sulfonation and subsequent amination reactions. The hydroxy group is usually introduced via hydroxylation reactions. The final step involves the acetamide formation through acylation reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
化学反応の分析
Types of Reactions
Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound’s sulfonyl and hydroxy groups enable it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Acetamide, N-(3,6-bis((methylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)
- Acetamide, N-(3,6-bis((propylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)
- Acetamide, N-(3,6-bis((butylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)
Uniqueness
Compared to similar compounds, Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- is unique due to its specific ethylamino sulfonyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable for certain applications where these properties are advantageous.
特性
CAS番号 |
63907-44-8 |
|---|---|
分子式 |
C16H21N3O6S2 |
分子量 |
415.5 g/mol |
IUPAC名 |
N-[3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C16H21N3O6S2/c1-4-17-26(22,23)12-6-11-7-13(27(24,25)18-5-2)9-15(21)16(11)14(8-12)19-10(3)20/h6-9,17-18,21H,4-5H2,1-3H3,(H,19,20) |
InChIキー |
JICAVJORXZWPEV-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2O)S(=O)(=O)NCC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


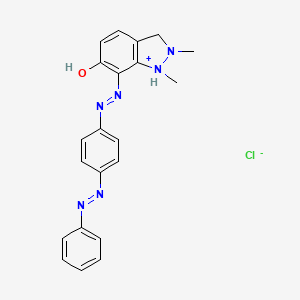


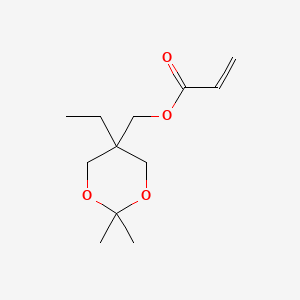
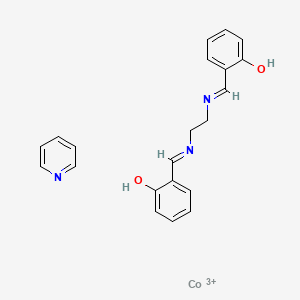
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
